2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
Overview
Description
2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a piperidine moiety and difluorobenzamide groups. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the piperidine moiety: The benzimidazole intermediate is then reacted with 2-(1-piperidinyl)ethyl halide in the presence of a base such as potassium carbonate to form the desired piperidine-substituted benzimidazole.
Attachment of the difluorobenzamide group: Finally, the piperidine-substituted benzimidazole is acylated with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- 2,6-difluoro-N-{1-[2-(1-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- 2,6-difluoro-N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the piperidine moiety and difluorobenzamide groups enhances its binding affinity to molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
2,6-difluoro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O/c22-15-7-6-8-16(23)19(15)20(28)25-21-24-17-9-2-3-10-18(17)27(21)14-13-26-11-4-1-5-12-26/h2-3,6-10H,1,4-5,11-14H2,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDMEABQBSMGAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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